molecular formula C18H15BrN4O2S B6545163 N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 946224-19-7

N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No. B6545163
CAS RN: 946224-19-7
M. Wt: 431.3 g/mol
InChI Key: FYZQRFZXQWDVDI-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide, or 3-BPTA, is an organic compound that is synthesized from the reaction of 3-bromophenylacetic acid and 2-amino-1,3-thiazole-4-carboxamide. It is a white crystalline solid with a melting point of 183-185 °C. 3-BPTA has been studied for its potential applications in a variety of scientific research fields.

Scientific Research Applications

3-BPTA has been studied for its potential applications in a variety of scientific research fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in peptide synthesis. It has also been used in the synthesis of novel compounds for use in medicinal chemistry, materials science, and nanotechnology.

Advantages and Limitations for Lab Experiments

3-BPTA is a useful reagent for organic synthesis in the laboratory. It is relatively easy to synthesize, and its reactivity makes it ideal for a variety of laboratory experiments. However, its reactivity can also be a limitation, as it can cause unwanted side reactions in some cases. Additionally, it is relatively expensive compared to other reagents.

Future Directions

Future research on 3-BPTA could focus on its potential applications in medicinal chemistry, materials science, and nanotechnology. Additionally, further research could be done on its biochemical and physiological effects, as well as its mechanism of action. Finally, research could be done on optimizing the synthesis of 3-BPTA and improving its reactivity to make it more useful in laboratory experiments.

Synthesis Methods

3-BPTA is synthesized from the reaction of 3-bromophenylacetic acid and 2-amino-1,3-thiazole-4-carboxamide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 100 °C. The reaction is complete within 1-2 hours and yields a white crystalline solid product.

properties

IUPAC Name

N-(3-bromophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2S/c19-12-5-4-8-14(9-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZQRFZXQWDVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

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